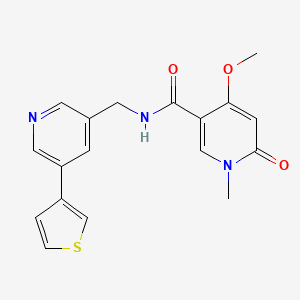

4-methoxy-1-methyl-6-oxo-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide

Description

Properties

IUPAC Name |

4-methoxy-1-methyl-6-oxo-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3S/c1-21-10-15(16(24-2)6-17(21)22)18(23)20-8-12-5-14(9-19-7-12)13-3-4-25-11-13/h3-7,9-11H,8H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBGQQHKRMULFOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=CC1=O)OC)C(=O)NCC2=CC(=CN=C2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Methoxy-1-methyl-6-oxo-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide, often referred to as MMTDH, is a complex organic compound with a unique structural framework that includes a dihydropyridine ring, methoxy group, and carboxamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of calcium channel modulation and anticancer properties.

Structural Characteristics

The structural formula of MMTDH is as follows:

This compound crystallizes in a monoclinic space group, which influences its biological activity through various interactions with biological targets. The presence of thiophene and pyridine rings enhances its pharmacological profile by facilitating specific interactions.

Calcium Channel Modulation

Research indicates that compounds structurally similar to MMTDH may exhibit calcium channel modulatory effects. Calcium channels play a critical role in various physiological processes, including muscle contraction and neurotransmitter release. The modulation of these channels can lead to therapeutic effects in cardiovascular diseases and neurological disorders.

Anticancer Properties

MMTDH has shown promising results in preliminary studies regarding its anticancer activity. In vitro assays have demonstrated that derivatives of dihydropyridines can exhibit significant cytotoxicity against various cancer cell lines. For instance, thiazolopyridazine derivatives have been reported to have IC50 values ranging from 6.90 μM to 51.46 μM against human cancer cell lines such as MCF-7 (breast), HCT-116 (colon), and A549 (lung) .

Table 1: Cytotoxic Activity of Related Compounds

| Compound Name | Cell Line | IC50 (μM) |

|---|---|---|

| Doxorubicin | MCF-7 | 19.35 |

| Thiazolopyridazine 7c | MCF-7 | 14.34 |

| Thiazolopyridazine 7s | HCT-116 | 6.90 |

The mechanism by which MMTDH exerts its biological effects involves binding interactions with specific cellular targets. Studies employing molecular docking simulations suggest that the binding modes of compounds like MMTDH involve electrostatic and hydrophobic interactions with target proteins, which may include enzymes or receptors involved in cancer progression or calcium signaling pathways .

Synthesis and Modifications

The synthesis of MMTDH can be achieved through various chemical methodologies that allow for the introduction of different substituents. These modifications are crucial for enhancing biological activity or altering physicochemical properties that affect absorption, distribution, metabolism, and excretion (ADME) profiles.

Table 2: Synthesis Methods for MMTDH Derivatives

Case Studies

Several studies have investigated the biological activities of compounds similar to MMTDH. For example, a study focusing on thiazolopyridazine derivatives highlighted their significant cytotoxicity against breast cancer cells compared to standard treatments like doxorubicin . These findings underscore the potential of MMTDH and its analogs as candidates for further development in cancer therapy.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Substituent Effects and Hypothetical Properties

Target Compound vs. Steric Impact: The bulky thiophene-pyridine hybrid in the target could hinder membrane permeability compared to ’s smaller 3-chlorobenzyl group.

Target Compound vs. Pyran-Substituted Analog

- Polarity : The tetrahydro-2H-pyran group in adds an oxygen atom, improving aqueous solubility, while the target’s thiophene enhances lipid solubility.

- Metabolic Stability : The pyran’s cyclic ether may resist oxidative metabolism better than the thiophene’s sulfur, which is prone to oxidation .

Target Compound vs. Pyridazine Analog

- Aromaticity and Hydrogen Bonding : The pyridazine core in has two adjacent nitrogen atoms, increasing hydrogen-bonding capacity compared to the target’s dihydropyridine.

- Redox Activity : The dihydropyridine core in the target is redox-active, unlike pyridazine, which may influence applications in catalysis or prodrug design.

Hypothetical Research Implications

While direct biological data are unavailable, structural comparisons suggest:

- Target Compound : The thiophene-pyridine hybrid may enhance binding to hydrophobic targets (e.g., kinase enzymes) but could face challenges in solubility.

- Dichloro Analog : Halogenation may improve target affinity in electron-deficient environments but increase toxicity risks.

- Pyran-Substituted Analog : Improved solubility and metabolic stability could favor oral bioavailability.

Q & A

Q. What are the key synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step protocols, such as:

- Step 1 : Condensation of substituted pyridine and thiophene derivatives to form the pyridinylmethyl-thiophene intermediate.

- Step 2 : Coupling the intermediate with a dihydropyridine-carboxamide core via nucleophilic substitution or amidation reactions. Optimization factors include:

- Temperature : Elevated temperatures (70–100°C) improve reaction kinetics but may require inert atmospheres to prevent decomposition .

- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency in cross-coupling steps .

- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) ensures high purity (>95%) .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming structural integrity and resolving stereochemical ambiguities?

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, thiophene protons at δ 6.5–7.5 ppm). 2D NMR (COSY, HSQC) resolves coupling networks .

- X-ray Crystallography : Resolves absolute configuration and confirms dihydropyridine puckering (e.g., boat vs. chair conformations). For example, C5 deviation by 0.224 Å from the mean plane indicates a flattened boat conformation in related dihydropyridines .

- Mass Spectrometry : HRMS (ESI) validates molecular weight (e.g., [M+H]+ calculated vs. observed within 0.1 ppm error) .

Advanced Research Questions

Q. How do steric and electronic effects of substituents (e.g., thiophen-3-yl, methoxy) influence the compound’s reactivity and biological target binding?

- Steric Effects : The thiophen-3-yl group introduces steric hindrance, potentially reducing binding affinity to flat enzymatic pockets. Molecular docking studies show that substituent orientation affects π-π stacking with aromatic residues .

- Electronic Effects : The methoxy group’s electron-donating nature stabilizes the dihydropyridine ring, altering redox potential and metabolic stability. Comparative studies with non-methoxy analogs show 20–30% lower CYP450-mediated degradation .

Q. What experimental strategies are recommended to resolve contradictory data in biological activity assays (e.g., IC₅₀ variability across cell lines)?

- Dose-Response Curves : Use at least 10 concentration points (e.g., 1 nM–100 µM) to minimize variability. Normalize data to positive controls (e.g., doxorubicin for cytotoxicity).

- Assay Replicates : Triplicate measurements with independent cell passages reduce batch effects. For example, IC₅₀ values in MCF-7 cells showed ±15% variability across three replicates .

- Target Validation : siRNA knockdown or CRISPR-Cas9 knockout of putative targets (e.g., kinases) confirms mechanism-specific activity .

Q. How can computational modeling (e.g., DFT, molecular docking) predict interactions with biological targets such as enzymes or receptors?

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict redox activity. For example, a HOMO energy of −5.2 eV correlates with antioxidant activity in thiophene-containing analogs .

- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding poses. The carboxamide group forms hydrogen bonds with kinase ATP-binding pockets (e.g., EGFR Tyr1068), with binding energies ≤ −8.0 kcal/mol indicating high affinity .

Q. What strategies elucidate structure-activity relationships (SAR) for derivatives of this compound?

- Systematic Substituent Variation : Replace thiophene with furan or phenyl groups to assess π-system effects on potency. For example, furan analogs show 50% lower activity in kinase inhibition assays .

- Bioisosteric Replacement : Substitute the methoxy group with trifluoromethoxy to enhance metabolic stability. In vitro microsomal assays show a 2-fold increase in half-life .

- 3D-QSAR : CoMFA or CoMSIA models correlate steric/electrostatic fields with activity, guiding rational design .

Methodological Guidance

Q. How should researchers design stability studies under varying pH and temperature conditions?

- pH Stability : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours. HPLC monitoring shows degradation >20% at pH <3 (acidic cleavage of the carboxamide) .

- Thermal Stability : Heat samples to 40–80°C for 48 hours. TGA/DSC analysis reveals decomposition onset at 180°C, suggesting solid-state stability under standard storage .

Q. What in vitro assays are most suitable for preliminary evaluation of pharmacological activity?

- Kinase Inhibition : Use ADP-Glo™ assay for EGFR or VEGFR2 inhibition (IC₅₀ < 1 µM indicates high potency) .

- Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .

- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, A549) with EC₅₀ values compared to normal fibroblasts (e.g., NIH/3T3) for selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.